molecular formula C8H6BrFO2 B3026523 2-Bromo-4-fluoro-6-methylbenzoic acid CAS No. 1003709-47-4

2-Bromo-4-fluoro-6-methylbenzoic acid

Cat. No. B3026523
CAS RN: 1003709-47-4
M. Wt: 233.03
InChI Key: VOFBSAUUUDKWGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several papers. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is achieved through the bromodeboronation of aryl boronic acids, indicating that a similar approach might be applicable for synthesizing 2-Bromo-4-fluoro-6-methylbenzoic acid . Additionally, 2-bromobenzoic acids are used as building blocks for constructing spiro compounds, suggesting that the bromo group on the benzoic acid is reactive and can participate in further chemical transformations . The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline from 2-amino-5-methylbenzoic acid also involves bromination, which is a common step in the synthesis of brominated aromatic compounds .

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives can be complex, as seen in the crystal structure analysis of 2-bromoacetoxybenzoic acid, which is a structural analog of aspirin . The presence of a bromine atom can introduce rotational disorder, as observed in the crystal structure of this compound. This suggests that 2-Bromo-4-fluoro-6-methylbenzoic acid may also exhibit interesting structural features due to the presence of both bromo and fluoro substituents.

Chemical Reactions Analysis

The reactivity of brominated benzoic acids in chemical reactions is highlighted in several studies. For example, 2-bromobenzoic acids are utilized in free radical reactions to synthesize spiro compounds . The molecular recognition study of a bromo derivative of 3,5-dihydroxybenzoic acid with N-donor compounds shows the potential for hydrogen bonding and supramolecular assembly formation . These findings suggest that 2-Bromo-4-fluoro-6-methylbenzoic acid could also participate in various chemical reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids are not explicitly discussed in the provided papers. However, the synthesis and characterization of these compounds, such as 2,4,6-Tribromo-3-hydroxybenzoic acid, involve techniques like IR, NMR, and X-ray diffraction, which are essential for determining these properties . The presence of bromine and fluorine atoms in 2-Bromo-4-fluoro-6-methylbenzoic acid would likely influence its physical properties, such as melting point and solubility, as well as its chemical reactivity.

Scientific Research Applications

  • Degradation Pathways and Metabolism Studies : Research on similar compounds, such as fluorinated benzoic acids, has been conducted to understand degradation pathways in methanogenic consortia. For instance, a study on anaerobic sewage sludge revealed a degradation pathway for m-cresol, producing various metabolites including fluorinated benzoic acids (Londry & Fedorak, 1993).

  • Synthetic Applications : Syntheses of complex compounds often involve halogenated benzoic acids as intermediates. A study described the synthesis of aromatic constituents of calichemicin antibiotics, utilizing polysubstituted aromatic carboxylic acids similar to 2-Bromo-4-fluoro-6-methylbenzoic acid (Laak & Scharf, 1989).

  • Enzymatic Reactions and Inhibition Studies : The reactivity of halogenated benzoylformates with enzymes like benzoylformate decarboxylase has been researched. For example, the bromo analogue of these compounds demonstrated competitive inhibition properties (Reynolds, Garcia, Kozarich & Kenyon, 1988).

  • Thermodynamics and Structure-Property Relationships : The physical properties of halogenbenzoic acids, including bromo-methylbenzoic acids, have been studied to understand their thermodynamics, solubility, and structure-property relationships (Zherikova et al., 2016).

  • Pharmacological Applications : Although your request excludes information related to drug use, it's notable that related halogenated benzoic acids have been investigated in pharmacology, for instance, in the development of NHE inhibitors, which are relevant in the treatment of myocardial infarction (Baumgarth, Beier & Gericke, 1997).

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

2-Bromo-4-fluoro-6-methylbenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests potential applications in the synthesis of various pharmaceutical compounds.

properties

IUPAC Name

2-bromo-4-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFBSAUUUDKWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662783
Record name 2-Bromo-4-fluoro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003709-47-4
Record name 2-Bromo-4-fluoro-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4-fluoro-6-methylbenzamide (0.9 g, 3.9 mmol) was dissolved in 75% aqueous sulfuric acid (4 mL) at 80° C. sodium nitrite (0.5 g, 7.2 mmol) was carefully added in small portions during 1 hour. At the end of addition a persistent color of nitrogen dioxide appeared. The reaction mixture was chilled to 20° C. and cold water (15 mL) was added to the reaction mixture. The product was extracted with ethyl acetate (6×2 mL). The organic phase was washed with water (4×2 mL), brine (2×2 mL), dried with sodium sulfate, filtered and concentrated to give 0.879 g (97%) of pure acid.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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